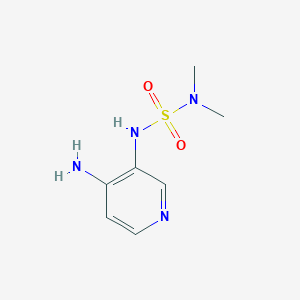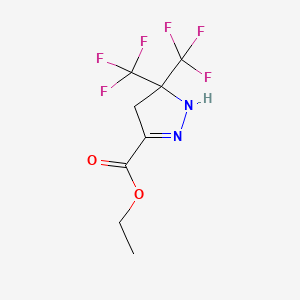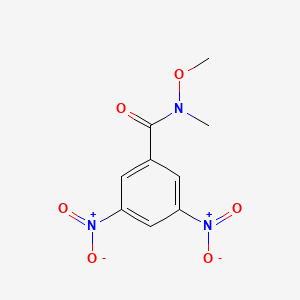
Dibenzyloxyphosphoryl acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyloxyphosphoryl acetic acid methyl ester is an organic compound with the molecular formula C17H19O5P. It is a phosphonate ester that contains both ester and phosphonate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyloxyphosphoryl acetic acid methyl ester typically involves the reaction of dibenzyl phosphite with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the carbon atom of the bromoacetate, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyloxyphosphoryl acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Dibenzyloxyphosphoryl acetic acid.
Reduction: Dibenzyloxyphosphoryl ethanol.
Substitution: Various substituted phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzyloxyphosphoryl acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of dibenzyloxyphosphoryl acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active phosphonate moiety, which can then inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphosphonoacetic acid: Another phosphonate ester with similar reactivity.
Diethylphosphonoacetic acid: Similar structure but with ethyl groups instead of benzyl groups.
Diphenylphosphonoacetic acid: Contains phenyl groups instead of benzyl groups.
Uniqueness
Dibenzyloxyphosphoryl acetic acid methyl ester is unique due to the presence of benzyl groups, which can influence its reactivity and interaction with biological targets. The benzyl groups can also provide additional stability and modify the compound’s physical properties, making it distinct from other similar phosphonate esters.
Propiedades
IUPAC Name |
methyl 2-bis(phenylmethoxy)phosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O5P/c1-20-17(18)14-23(19,21-12-15-8-4-2-5-9-15)22-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYYZMTQSZHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














